3,5-Bis(aminomethyl)pyridine
Overview
Description
3,5-Bis(aminomethyl)pyridine is an organic compound with the chemical formula C7H11N3. It is a colorless to pale yellow liquid that is soluble in common organic solvents such as ethanol, ether, and dimethyl sulfoxide. The compound has a melting point of approximately 28-29°C and a boiling point of about 220-222°C . It is often used as a ligand in organic synthesis to catalyze reactions and prepare metal complexes .
Mechanism of Action
Target of Action
It is known that this compound is basic and is often used as a ligand in organic synthesis .
Mode of Action
3,5-Bis(aminomethyl)pyridine interacts with its targets to catalyze reactions and prepare metal complexes . It can be used in organic synthesis to catalyze the addition reaction of aldehydes and ketones, Michael addition reaction, etc .
Result of Action
It is known that this compound can catalyze various reactions in organic synthesis .
Action Environment
It should be stored in a dry, well-ventilated place, away from fire and oxidizing agents .
Biochemical Analysis
Biochemical Properties
3,5-Bis(aminomethyl)pyridine plays a significant role in biochemical reactions due to its ability to act as a ligand. It interacts with various enzymes, proteins, and other biomolecules, forming complexes that can catalyze a range of chemical reactions. For instance, it can catalyze the addition reaction of aldehydes and ketones, as well as the Michael addition reaction . The nature of these interactions typically involves the formation of coordination bonds between the nitrogen atoms of this compound and the metal centers of the enzymes or proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . This modulation can lead to changes in gene expression and cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The binding interactions typically involve the nitrogen atoms of this compound forming coordination bonds with the active sites of enzymes, leading to changes in enzyme activity and subsequent alterations in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in enzyme activity and gene expression being noted over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild modulator of enzyme activity, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as enzyme inhibition and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the metabolic flux by modulating the activity of key enzymes in these pathways . For example, this compound can act as a ligand for metal-containing enzymes, altering their catalytic activity and affecting the overall metabolic process .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . The transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Bis(aminomethyl)pyridine is typically synthesized by reacting 2,6-lutidine with sodium hypochlorite as an oxidizing agent to obtain an intermediate, 2,6-lutidine-4,5-dione. This intermediate is then reduced with formaldehyde to produce this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(aminomethyl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Formaldehyde is used for reduction reactions.
Substitution: Various catalysts, such as palladium or nickel, are employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various pyridine and amine derivatives, which are useful in further chemical synthesis and industrial applications .
Scientific Research Applications
3,5-Bis(aminomethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used as a precursor for surfactants in coatings, adhesives, and lubricants.
Comparison with Similar Compounds
2,6-Lutidine: A precursor in the synthesis of 3,5-Bis(aminomethyl)pyridine.
Pyridine: The parent compound of this compound.
3,5-Diaminopyridine: A structurally similar compound with different functional groups.
Uniqueness: this compound is unique due to its dual aminomethyl groups, which enhance its ability to form stable metal complexes and act as an effective ligand in various catalytic processes. This makes it particularly valuable in organic synthesis and industrial applications.
Properties
IUPAC Name |
[5-(aminomethyl)pyridin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFFNLXWZKPRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635070 | |
Record name | (Pyridine-3,5-diyl)dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94413-66-8 | |
Record name | (Pyridine-3,5-diyl)dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of 3,5-bis(aminomethyl)pyridine on the cyclodextrin dimer affect the dioxygen affinity of the resulting supramolecular complex?
A1: The research [] indicates that when this compound is used as a linker at the 2,2' or 3,3' positions of a cyclodextrin dimer, it results in a supramolecular complex with lower dioxygen affinity compared to complexes where an imidazole linker is present at the 3 and 3' positions. The study synthesized a specific cyclodextrin dimer, Py3NHCD, using this compound to link two per-O-methylated β-cyclodextrin units. This dimer, when complexed with tetrakis(4-sulfonatophenyl)porphinatoiron(II) (Fe(II)TPPS), exhibited a lower dioxygen affinity (P(1/2)(O2) = 70 ± 5 Torr) compared to its imidazole-linked counterpart, Im3NHCD (P(1/2)(O2) = 1.5 ± 0.1 Torr). This suggests that both the chemical nature (imidazole vs. pyridine) and the specific position of the linker on the cyclodextrin units significantly influence the dioxygen binding properties of the resulting supramolecular complex.
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